molecular formula C8H7ClINO2 B3119935 Methyl 4-amino-2-chloro-5-iodobenzoate CAS No. 256935-85-0

Methyl 4-amino-2-chloro-5-iodobenzoate

Cat. No.: B3119935
CAS No.: 256935-85-0
M. Wt: 311.5 g/mol
InChI Key: ACKIVQFMUDRNPN-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-5-iodobenzoate (CAS 256935-85-0) is a high-purity halogenated aromatic ester serving as a versatile synthetic intermediate in advanced organic and medicinal chemistry research . Its molecular structure, incorporating amino, chloro, and iodo substituents on a benzoate backbone, makes it a valuable building block for constructing complex molecules, particularly nitrogen-containing heterocycles and pharmaceutical agents . This compound has demonstrated significant research value in the development of antiparasitic agents. It functions as a key precursor in the synthesis of benzamidobenzoic acid derivatives that act as potent, allosteric inhibitors of trypanosomatid hexokinase 1 (TbHK1), a pivotal enzyme in the glycolytic pathway of parasites causing diseases like African sleeping sickness and Leishmaniasis . The iodine atom is a strategic handle for further functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) . Key Properties: - CAS Number: 256935-85-0 - Molecular Formula: C 8 H 7 ClINO 2 - Molecular Weight: 311.50 g/mol - Storage: Keep in a dark place under an inert atmosphere at room temperature . Safety Information: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Please refer to the Safety Data Sheet for detailed handling protocols. Signal Word: Warning .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-chloro-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKIVQFMUDRNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218533
Record name Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester
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Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-85-0
Record name Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256935-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Amino 2 Chloro 5 Iodobenzoate

Precursor Synthesis and Starting Materials

The foundation of a successful synthesis lies in the choice of appropriate precursors. For Methyl 4-amino-2-chloro-5-iodobenzoate, the synthetic design often commences with simpler, commercially available aminobenzoate derivatives.

Methyl anthranilate (methyl 2-aminobenzoate) is a well-established starting material in organic synthesis. wikipedia.org It serves as a precursor for various pharmaceutical and aromatic compounds. In the context of substituted halobenzoic acids, methyl anthranilate is utilized in the synthesis of isomers of the target compound. For instance, synthetic routes to 2-chloro-5-iodobenzoic acid begin with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent. google.comgoogle.com

For the specific synthesis of this compound, a more direct pathway starts with a related compound, methyl 4-aminobenzoate (B8803810) or its derivatives. nih.gov The substitution pattern of the final product makes these 4-amino isomers the more logical starting points, as the key functional groups are already in their correct foundational positions, simplifying the subsequent halogenation steps. A common and practical precursor for the final iodination step is Methyl 4-amino-2-chlorobenzoate.

The introduction of chlorine and iodine onto the benzene (B151609) ring is typically achieved through electrophilic aromatic substitution. The order of introduction is critical and depends on the directing effects of the substituents already present on the ring.

A plausible synthetic sequence involves starting with a precursor like Methyl 4-aminobenzoate. The first step would be the introduction of the chlorine atom. Direct chlorination of 4-aminobenzoic acid or its esters can lead to a mixture of products and even oxidation of the ring. researchgate.net Therefore, the synthesis often starts with a pre-chlorinated material like Methyl 4-amino-2-chlorobenzoate.

The subsequent iodination step targets the 5-position. The powerful ortho-, para-directing effect of the amino group at position 4 strongly activates the ring towards electrophilic substitution and directs the incoming iodine electrophile to the ortho position (position 3 or 5). Due to potential steric hindrance from the chloro group at position 2, iodination is favored at the 5-position. Various iodinating agents can be employed for this transformation.

Table 1: Common Iodinating Agents for Aromatic Compounds

ReagentNameTypical Conditions
I₂/HIO₃Iodine/Iodic AcidAcetic acid, H₂SO₄
IClIodine MonochlorideAcetic acid or CH₂Cl₂
NISN-IodosuccinimideAcetonitrile or DMF
KI/KIO₃Potassium Iodide/Potassium IodateAcetic acid, water

Esterification Protocols

Esterification is a fundamental reaction in this synthetic pathway, converting a carboxylic acid to its corresponding methyl ester. This step can be performed either at the beginning of the synthesis, starting with methyl p-aminobenzoate, or as a final step after the aromatic ring has been fully functionalized.

If the synthesis is carried out on 4-amino-2-chloro-5-iodobenzoic acid, the final step would be its conversion to the methyl ester. The most common method for this transformation is the Fischer-Speier esterification. This protocol involves refluxing the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.org The reaction is an equilibrium process, and the use of excess methanol drives it towards the formation of the ester product. The synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification is a documented example of this type of reaction. bond.edu.au

Amination Strategies

The term "amination" in this context primarily refers to the introduction of the 4-amino group onto the benzene ring during the synthesis of the precursor. A widely used and reliable method for installing an amino group on an aromatic ring is the nitration of the ring followed by the reduction of the resulting nitro group.

For example, a synthetic route could begin with Methyl 2-chlorobenzoate. This precursor can undergo electrophilic nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) at the 4-position, yielding Methyl 2-chloro-4-nitrobenzoate. The directing effects of the chloro (ortho-, para-directing) and methyl ester (meta-directing) groups favor substitution at this position.

Once the nitro group is in place, it can be reduced to the primary amine (-NH₂) using various reducing agents. This reduction is a standard transformation in organic synthesis.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentNameTypical Conditions
SnCl₂·2H₂OTin(II) Chloride DihydrateEthanol or Ethyl Acetate
Fe/HClIron in Hydrochloric AcidWater/Ethanol, heat
H₂/Pd-CHydrogen gas with Palladium on CarbonMethanol or Ethanol, pressure
Na₂S₂O₄Sodium DithioniteWater/Methanol

Key Reaction Mechanisms and Pathways

The synthesis of halogenated aromatic compounds often relies on powerful named reactions that allow for the specific placement of substituents that are otherwise difficult to introduce.

The Sandmeyer reaction is a versatile chemical reaction used to synthesize aryl halides from aryl diazonium salts. wikipedia.org It provides a reliable method for introducing chloro, bromo, and cyano groups onto an aromatic ring by replacing a primary amino group. byjus.commasterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. byjus.com

The process involves two main steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

Substitution: The diazonium salt is then treated with a copper(I) salt, such as copper(I) chloride (CuCl). The copper(I) catalyst facilitates the replacement of the diazonium group with a chloride ion, releasing nitrogen gas, which is a very stable leaving group. byjus.comnih.gov

While a direct Sandmeyer reaction might not be the most efficient path to the final target compound (as it would remove an existing amino group), it is a crucial technique for synthesizing halogenated precursors. For example, patents describe the synthesis of 2-chloro-5-iodobenzoic acid where an amino group on an iodinated anthranilate precursor is converted to a chloro group using this exact method. google.comgoogle.com This highlights the utility of the Sandmeyer reaction in building highly substituted aromatic systems by allowing the strategic replacement of an amino group with a halogen.

Halogenation Reactions (e.g., Iodination, Chlorination)

The synthesis of this compound typically involves the introduction of halogen atoms onto a pre-existing benzene ring structure. A common and logical synthetic route is the direct iodination of a precursor that already contains the amino, chloro, and methyl ester groups.

A plausible precursor for this reaction is Methyl 4-amino-2-chlorobenzoate . The synthesis proceeds via an electrophilic aromatic substitution reaction, where an iodinating agent is used to introduce an iodine atom at the C-5 position of the ring. The amino group at C-4 is a strong activating group and, along with the chloro group at C-2, directs the incoming electrophile (iodine) to the ortho and para positions. In this case, the C-5 position is sterically accessible and electronically activated, making it the preferred site for iodination.

Common iodinating agents for such transformations include:

Iodine monochloride (ICl): A highly effective iodinating agent that can react with the aromatic ring in the presence of a suitable solvent.

N-Iodosuccinimide (NIS): A milder source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid.

Iodine (I₂) with an oxidizing agent: A mixture of elemental iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide) can generate the necessary electrophilic iodine species in situ.

The general reaction can be represented as follows:

Methyl 4-amino-2-chlorobenzoate + Iodinating Agent → this compound

The choice of solvent is critical and often includes acetic acid, methanol, or dichloromethane, depending on the specific iodinating agent used. The reaction temperature is typically controlled to prevent side reactions and ensure high regioselectivity.

Deacetylation Processes

In some synthetic strategies, protecting groups are employed to enhance selectivity during halogenation or other reaction steps. The amino group of an aminobenzoate is highly reactive and can interfere with certain reagents. To circumvent this, it can be temporarily protected, most commonly as an acetamide.

This alternative pathway would involve:

Acetylation: The starting material, Methyl 4-amino-2-chlorobenzoate , is first treated with acetic anhydride (B1165640) or acetyl chloride to form Methyl 4-acetamido-2-chlorobenzoate . This protection step moderates the activating effect of the amino group and prevents potential side reactions on the nitrogen atom.

Iodination: The acetylated compound is then subjected to iodination, as described in the previous section, to yield Methyl 4-acetamido-2-chloro-5-iodobenzoate .

Deacetylation: The final and crucial step is the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved through hydrolysis under acidic or basic conditions.

Acidic Hydrolysis: The compound is heated with an aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Basic Hydrolysis: The compound is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an alcoholic solvent.

The deacetylation reaction must be carefully controlled to avoid the hydrolysis of the methyl ester group, which can also occur under harsh acidic or basic conditions.

Catalytic Approaches in Synthesis

Modern organic synthesis often employs transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. Both palladium and copper catalysts are prominent in the formation of carbon-heteroatom bonds and could be applied to the synthesis of this compound.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-N and C-C bonds. nih.gov While not the most common route for this specific molecule, a hypothetical palladium-catalyzed synthesis could involve the Buchwald-Hartwig amination. This approach would involve coupling a suitably substituted aryl halide with an amine source in the presence of a palladium catalyst and a base. For instance, a precursor like Methyl 2-chloro-4,5-diiodobenzoate could potentially be selectively aminated at the C-4 position, although controlling selectivity would be a significant challenge. The versatility of palladium catalysis makes it a valuable strategy for assembling diverse substituted aminobenzoates. nih.gov

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and efficient alternative for halogenation reactions. nih.gov Specifically, copper-catalyzed C-H bond halogenation has emerged as a direct method for introducing halogen atoms onto aromatic rings. rsc.org

A potential copper-catalyzed route to this compound could involve the direct C-H iodination of Methyl 4-amino-2-chlorobenzoate . This reaction would typically use a copper(I) or copper(II) salt as the catalyst, such as CuI, CuBr, or Cu(NO₃)₂, in conjunction with an iodine source. rsc.org The proposed mechanism often involves the copper catalyst facilitating the activation of the C-H bond, making it more susceptible to electrophilic attack by an iodine species. This method can offer high regioselectivity and avoids the need for pre-functionalized starting materials. acs.org Copper-based systems are known to be effective in various coupling reactions, including those forming C-N bonds, which could also be envisioned in alternative synthetic pathways. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield, minimizing impurities, and ensuring the process is efficient and scalable. For the synthesis of this compound, particularly via the direct iodination of Methyl 4-amino-2-chlorobenzoate, several parameters must be carefully controlled.

Key parameters for optimization include:

Choice of Iodinating Agent and Stoichiometry: The reactivity of agents like ICl versus NIS differs significantly. Using the precise stoichiometric amount, or a slight excess, of the iodinating agent is crucial to drive the reaction to completion without leading to di-iodinated or other side products.

Solvent: The polarity and nature of the solvent can influence the solubility of reagents and the stability of reaction intermediates. Nonpolar solvents may be less effective, while polar protic solvents like acetic acid or methanol are often preferred.

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can speed up the conversion, they can also lead to decomposition or the formation of byproducts. The optimal temperature balances reaction rate with selectivity.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) is necessary to determine the point of maximum conversion and to avoid product degradation over extended periods.

The following table illustrates a hypothetical optimization study for the iodination of Methyl 4-amino-2-chlorobenzoate.

EntryIodinating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1I₂/HNO₃ (1.1)Acetic Acid251265
2NIS (1.1)Acetonitrile25878
3ICl (1.05)DCM0485
4ICl (1.05)DCM25292
5ICl (1.5)DCM25288 (with impurities)

As the hypothetical data suggests, using Iodine monochloride in DCM at room temperature (Entry 4) provides the highest yield. Increasing the equivalents of the iodinating agent (Entry 5) does not improve the yield and may lead to the formation of impurities, highlighting the importance of precise stoichiometric control.

Derivatization and Functionalization Strategies of Methyl 4 Amino 2 Chloro 5 Iodobenzoate

Modifications at the Amino Group

The primary amino group on the aromatic ring of Methyl 4-amino-2-chloro-5-iodobenzoate serves as a key handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and heterocyclic systems.

Acylation Reactions

Acylation of the 4-amino group is a fundamental transformation often employed as a protective strategy or to introduce amide functionalities, which are prevalent in biologically active molecules. This reaction typically involves treating the parent compound with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base.

A common example is the acetylation of the amino group. For instance, reacting this compound with acetic anhydride can yield Methyl 4-acetamido-2-chloro-5-iodobenzoate. This transformation is often a preliminary step to prevent the amino group from participating in subsequent reactions, such as oxidation or undesired side reactions during cross-coupling processes. The resulting acetamido group alters the electronic properties of the aromatic ring and can be hydrolyzed under acidic or basic conditions to regenerate the amino group if needed.

Table 1: Representative Acylation Reaction

Reactant Reagent Product Purpose
This compound Acetic Anhydride Methyl 4-acetamido-2-chloro-5-iodobenzoate Protection of the amino group, introduction of an amide functional group.

Transformation to Other Nitrogen-Containing Moieties (e.g., oxadiazoles (B1248032), tetrazoles)

The amino group can be converted into various nitrogen-containing heterocycles, such as oxadiazoles and tetrazoles, which are important pharmacophores in medicinal chemistry.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved from the carboxylic acid derivative of the parent compound. nih.gov First, the methyl ester is hydrolyzed to the corresponding carboxylic acid. This acid can then be reacted with hydrazine (B178648) to form an acylhydrazide. Subsequent cyclization with a dehydrating agent like phosphorus oxychloride can yield a 1,3,4-oxadiazole (B1194373) ring. nih.gov Alternative one-pot synthesis methods that proceed from carboxylic acids directly to 2,5-disubstituted 1,3,4-oxadiazoles have also been developed, offering a more streamlined approach. nih.gov

Tetrazoles: The formation of a tetrazole ring typically involves the conversion of the amino group into an azide (B81097), followed by cycloaddition with a cyanide source. The amino group can be transformed into a diazonium salt using sodium nitrite (B80452) under acidic conditions. Subsequent treatment with sodium azide yields the corresponding aryl azide. This azide can then undergo a [3+2] cycloaddition reaction with a source of cyanide, such as trimethylsilyl (B98337) cyanide, often catalyzed by a Lewis acid, to form the tetrazole ring.

Functional Group Interconversions at Halogen Positions

The presence of both chloro and iodo substituents on the aromatic ring provides opportunities for selective functionalization through various cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for regioselective modifications.

Cross-Coupling Reactions (e.g., Cyanation, Ethynylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogen positions.

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation reactions. scielo.br This transformation typically employs a palladium catalyst, a suitable ligand, and a cyanide source like zinc cyanide or potassium ferrocyanide. scielo.brbeilstein-journals.org Due to the higher reactivity of the aryl iodide, cyanation can be selectively performed at the 5-position, replacing the iodine atom while leaving the chlorine atom intact. The resulting nitrile functionality is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles.

Ethynylation: Sonogashira coupling allows for the introduction of an alkyne moiety at the halogen position. organic-chemistry.orgwikipedia.org This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base, reacting the aryl halide with a terminal alkyne. wikipedia.org The C-I bond is significantly more reactive than the C-Cl bond under these conditions, enabling the selective ethynylation at the 5-position of this compound. This reaction is valuable for constructing extended π-systems and as a precursor for further transformations of the alkyne group.

Other important cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters to form new C-C bonds. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. wikipedia.orglibretexts.org

Table 2: Selective Cross-Coupling Reactions at the C-5 Position

Reaction Coupling Partner Catalyst System Product Feature
Cyanation Zinc Cyanide Palladium catalyst (e.g., Pd(PPh₃)₄) Introduction of a nitrile group.
Sonogashira Coupling Terminal Alkyne Palladium catalyst, Copper(I) co-catalyst Introduction of an alkyne moiety.
Suzuki Coupling Aryl/Alkyl Boronic Acid Palladium catalyst, Base Formation of a biaryl or alkyl-aryl bond. organic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination Primary/Secondary Amine Palladium catalyst, Ligand, Base Formation of a substituted aniline. wikipedia.orglibretexts.org

Deaminative Chlorination for Analog Generation

Deaminative chlorination presents a strategy to replace the amino group with a chlorine atom, thereby generating analogs with a different halogenation pattern. researchgate.netnih.gov This transformation can be achieved through a Sandmeyer-type reaction. The process involves the diazotization of the 4-amino group using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of a chloride source, typically copper(I) chloride. google.com This would result in the formation of Methyl 2,4-dichloro-5-iodobenzoate. Such a transformation allows for the exploration of structure-activity relationships by altering the electronic and steric properties of the benzene (B151609) ring. researchgate.net

Ester Hydrolysis and Carboxylic Acid Formation

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for various subsequent transformations. This reaction is typically carried out under basic conditions, a process known as saponification.

The hydrolysis involves treating this compound with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and a co-solvent like methanol (B129727) or ethanol. chemspider.com The reaction mixture is usually heated to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the free carboxylic acid, 4-amino-2-chloro-5-iodobenzoic acid. This carboxylic acid is a versatile building block for the synthesis of amides, esters, and heterocyclic systems like oxadiazoles.

Development of Novel Analogues for Structure-Activity Relationship Studies

The strategic development of novel analogues derived from a lead compound, such as this compound, is a cornerstone of medicinal chemistry and drug discovery. These efforts are primarily aimed at elucidating the Structure-Activity Relationships (SAR), which dictate how specific structural modifications to a molecule influence its biological activity. A systematic investigation into the chemical space surrounding the lead compound allows researchers to identify key pharmacophoric elements and optimize properties like potency, selectivity, and pharmacokinetic profiles.

For a polysubstituted aromatic scaffold like this compound, SAR studies typically involve the systematic modification of its substituents: the amino group, the halogen atoms (chloro and iodo), and the methyl ester. The goal is to understand the contribution of each component to the molecule's interaction with its biological target.

Key Areas of Modification for SAR Studies:

Amino Group (C4-Position): The primary amine at the C4-position is a common site for derivatization. Modifications can include acylation, alkylation, or conversion to other nitrogen-containing functional groups. These changes can alter the electronic properties and hydrogen bonding capabilities of this position, which are often crucial for receptor binding.

Halogen Substituents (C2 and C5-Positions): The nature and position of halogen atoms on an aromatic ring can significantly impact a compound's biological activity. researchgate.netnih.gov Halogens can influence lipophilicity, metabolic stability, and can participate in specific interactions like halogen bonding with the target protein. nih.govnih.gov The development of analogues would involve exploring the effects of different halogens at these positions or even replacing them with other functional groups to probe steric and electronic requirements.

Methyl Ester Group (C1-Position): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to various amides, or replaced with other bioisosteric groups. nih.gov These modifications can affect the compound's solubility, cell permeability, and its ability to act as a hydrogen bond acceptor.

The following data tables illustrate hypothetical SAR findings from the systematic modification of a lead compound with a similar scaffold to this compound.

Table 1: SAR of Modifications at the C4-Amino Group

Compound IDR Group at C4Biological Activity (IC₅₀, µM)
Lead-NH₂1.2
1a-NHCOCH₃5.8
1b-N(CH₃)₂10.3
1c-NHSO₂CH₃8.1

This interactive table showcases that derivatization of the primary amine generally leads to a decrease in activity, suggesting that an unsubstituted amino group may be critical for the biological effect, possibly acting as a key hydrogen bond donor.

Table 2: SAR of Halogen Substitutions

Compound IDX₁ at C2X₂ at C5Biological Activity (IC₅₀, µM)
LeadClI1.2
2aClCl3.5
2bBrI1.8
2cFI2.1
2dClH15.7

This interactive table demonstrates the significant role of the halogen atoms. The presence of a large, polarizable iodine atom at the C5 position appears to be beneficial for activity, as its replacement with a smaller halogen or hydrogen results in a notable loss of potency. The nature of the substituent at the C2 position also modulates the activity, with chlorine providing a good balance of properties.

Table 3: SAR of Modifications at the C1-Ester Group

This interactive table indicates that converting the methyl ester to a carboxylic acid enhances the biological activity. This suggests that a hydrogen bond donating and accepting group at this position, or a group capable of forming an ionic interaction, is favored for target engagement. The formation of amides, particularly the dimethyl amide, is detrimental to the activity.

Through the synthesis and biological evaluation of such analogues, a comprehensive SAR profile can be constructed. This knowledge is invaluable for the design of second-generation compounds with improved therapeutic potential. The iterative process of designing, synthesizing, and testing new analogues based on evolving SAR data is a fundamental strategy in the optimization of a lead compound.

Computational Chemistry and in Silico Investigations of Methyl 4 Amino 2 Chloro 5 Iodobenzoate Analogues

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties of molecules. For analogues of Methyl 4-amino-2-chloro-5-iodobenzoate, these methods can reveal how different substitution patterns influence the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and equilibrium geometry of molecules. nih.gov For analogues of this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized molecular geometries. researchgate.netasianpubs.orgasianpubs.org These calculations would reveal bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. The substitution of different functional groups on the phenyl ring would lead to predictable changes in these geometric parameters due to steric and electronic effects. For instance, the introduction of bulky substituents might cause distortions in the planarity of the benzene (B151609) ring. asianpubs.org

Table 1: Predicted Geometric Parameters for a Hypothetical this compound Analogue using DFT This table is a representation of typical data obtained from DFT calculations and is for illustrative purposes.

Parameter Bond/Angle Predicted Value
Bond Length C-Cl 1.75 Å
C-I 2.10 Å
C-N 1.38 Å
C=O 1.22 Å
Bond Angle Cl-C-C 120.5°
I-C-C 119.8°
H-N-H 115.0°
Dihedral Angle C-C-C-O 179.5°

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For analogues of this compound, the presence of electron-donating (amino) and electron-withdrawing (chloro, iodo, and carboxylate) groups will significantly influence the energies of these frontier orbitals. The HOMO is expected to be localized primarily on the amino group and the phenyl ring, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies for Analogues of this compound This table is a representation of typical data obtained from HOMO-LUMO analysis and is for illustrative purposes.

Analogue Substituent HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
-H (Parent) -6.25 -1.10 5.15
-NO2 -6.80 -2.05 4.75
-OCH3 -5.95 -0.95 5.00

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. For analogues of this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, as well as the iodine atom due to its polarizability. nih.govsciforum.net Conversely, positive potential would be expected around the hydrogen atoms of the amino group and potentially on the carbon atom of the carbonyl group. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are vital for ligand-receptor binding. nih.govsciforum.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcce.ac.irijcce.ac.ir It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. ijcce.ac.ir

Prediction of Binding Affinities and Modes

For analogues of this compound, molecular docking can be employed to predict their binding affinities and modes with various enzyme targets, such as protein tyrosine kinases, which are often implicated in cancer. researchgate.netnuv.ac.inajchem-a.comnih.gov The docking process involves placing the ligand in the active site of the enzyme and calculating a scoring function to estimate the binding free energy. nih.gov Lower binding energy values typically indicate a more stable ligand-protein complex. nih.gov The predicted binding mode reveals the specific orientation of the ligand within the active site and the key intermolecular interactions responsible for binding. nih.gov

Table 3: Predicted Binding Affinities of this compound Analogues with a Hypothetical Tyrosine Kinase This table is a representation of typical data obtained from molecular docking simulations and is for illustrative purposes.

Analogue Substituent at R-position Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (µM)
-H -7.5 1.5
-OH -8.2 0.5
-NH2 -8.5 0.3
-COOH -7.8 1.0

Enzyme Active Site Interactions

The detailed analysis of the docked poses of this compound analogues can reveal specific interactions with the amino acid residues in the enzyme's active site. nih.gov These interactions can include:

Hydrogen Bonds: The amino group and the carbonyl oxygen of the ester group are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with polar residues in the active site. nih.gov

Halogen Bonds: The chlorine and iodine atoms can participate in halogen bonding, a non-covalent interaction with nucleophilic atoms like oxygen or nitrogen in the protein backbone or side chains. researchgate.net

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Pi-Pi Stacking: The aromatic ring can also form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

in silico Prediction of Pharmacokinetic and Toxicological Characteristics (e.g., ADME, Toxicity Estimation)

The viability of a drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside a favorable toxicity profile. Computational, or in silico, models provide a valuable means to forecast these characteristics for analogues of this compound, thereby guiding the selection of compounds for further development. These predictive studies help to minimize late-stage failures in the drug development pipeline by identifying potential liabilities at an early phase.

Detailed research findings on a series of structurally related 4-amino-3-chlorobenzoate ester derivatives, which serve as close analogues, have shed light on their potential safety and drug-like properties. nih.gov An in silico safety profile for these compounds was generated to assess various toxicological endpoints. The predictions indicated that these analogues are generally expected to be non-mutagenic and non-carcinogenic. nih.gov However, some derivatives were predicted to have potential for hepatotoxicity and skin sensitization. nih.gov

The following interactive data table summarizes the predicted safety profile for a selection of these analogous compounds.

Compound IDMutagenicity PredictionCarcinogenicity PredictionHepatotoxicity PredictionSkin Sensitization Prediction
N5aNon-mutagenNon-carcinogenHepatotoxicSensitizer
N5bNon-mutagenNon-carcinogenHepatotoxicSensitizer
N5cNon-mutagenNon-carcinogenHepatotoxicSensitizer
N5dNon-mutagenNon-carcinogenHepatotoxicSensitizer

These in silico toxicity estimations are crucial for prioritizing which analogues should be synthesized and subjected to more rigorous experimental testing. While computational predictions are not definitive, they provide a strong directional guide for medicinal chemists.

Structure-Based Computational Design Methodologies

Structure-based computational design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. This approach is particularly effective in the development of kinase inhibitors, a class of drugs where analogues of this compound may find application. By understanding the molecular interactions between a ligand and its target protein, researchers can rationally modify a lead compound to enhance its binding affinity and selectivity.

In a study focused on 4-amino-3-chlorobenzoate ester derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, molecular docking was employed to investigate their binding patterns. nih.gov EGFR is a well-validated target in cancer therapy, and its inhibition can block signaling pathways that lead to cell proliferation. The in silico analysis revealed that hydrazine-1-carbothioamide derivatives of the 4-amino-3-chlorobenzoate scaffold demonstrated the most favorable binding interactions with the EGFR active site, comparable to the established EGFR inhibitor, erlotinib. nih.gov

The docking studies for one of the most promising compounds, N5a, highlighted its ability to form key interactions within the EGFR binding pocket. nih.gov Specifically, the molecule was predicted to form hydrogen bonds with the backbone of Met793 in the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov Further interactions were observed with other key residues, contributing to the stability of the ligand-protein complex. nih.gov The stability of this binding was further supported by molecular dynamics simulations, which showed the compound remained stably bound within the active site over the course of the simulation. nih.gov

The following interactive data table details the predicted binding energies and key interactions for a series of these analogues with the EGFR tyrosine kinase domain.

Compound IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
N5a-9.8Met793, Leu718, Val726
N5b-9.5Met793, Leu718, Ala743
N5c-9.2Met793, Leu844, Thr790
N5d-9.7Met793, Cys797, Leu718
Erlotinib (Reference)-10.2Met793, Thr790, Gln791

These structure-based design methodologies provide a rational basis for the optimization of this class of compounds. By identifying the key structural features required for potent EGFR inhibition, further modifications can be proposed to improve efficacy and selectivity, ultimately leading to the development of more effective therapeutic agents. nih.gov

Biological and Pharmacological Research on Methyl 4 Amino 2 Chloro 5 Iodobenzoate Derivatives

Enzyme Inhibition Studies

The capacity of Methyl 4-amino-2-chloro-5-iodobenzoate derivatives to inhibit specific enzymes has been a key area of scientific inquiry. Research has particularly focused on their effects on enzymes related to glutathione (B108866) metabolism and on a critical enzyme in kinetoplastids.

Glutathione-Related Enzymes (Glutathione Reductase, Glutathione S-transferase)

While direct studies on the inhibition of Glutathione Reductase (GR) and Glutathione S-transferase (GST) by derivatives specifically synthesized from this compound are not extensively documented in publicly available research, the broader class of benzamide (B126) and benzoic acid derivatives, to which these compounds belong, has been investigated for such inhibitory activities.

Glutathione reductase is a crucial enzyme for maintaining the cellular redox balance by reducing glutathione disulfide (GSSG) to the antioxidant glutathione (GSH). nih.gov Inhibition of GR can lead to an increase in oxidative stress, a mechanism that is of interest in cancer therapy and for antiparasitic drugs. nih.gov Studies on various substituted benzoic acid derivatives have shown that they can act as inhibitors of GR. The specific substitution patterns on the benzene (B151609) ring are critical for the inhibitory potency.

Glutathione S-transferases are a family of enzymes that play a key role in detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds. Inhibition of GST is a strategy to overcome drug resistance in cancer cells, as some cancer cells overexpress GST, leading to the detoxification of chemotherapeutic agents. mdpi.com Certain benzamide derivatives have been identified as inhibitors of GSTP1-1, an isoform of GST often overexpressed in tumors. mdpi.com

Kinetoplastid Hexokinase 1 Inhibition

Significant research has been conducted on benzamidobenzoic acid derivatives as inhibitors of hexokinase 1 in kinetoplastids (TbHK1), which are a group of flagellated protozoa that include the causative agents of diseases like sleeping sickness and Leishmaniasis. mdpi.com These parasites are heavily reliant on glycolysis for their energy production, making the enzymes in this pathway attractive drug targets.

In one study, a benzamidobenzoic acid derivative was identified as a modest inhibitor of Trypanosoma brucei hexokinase 1 (TbHK1) with an IC50 of 9.1 μM. nih.gov This initial compound served as a starting point for a structure-activity relationship (SAR) study to develop more potent inhibitors. Through chemical modifications, a probe molecule was developed that exhibited significantly improved potency against TbHK1 with an IC50 of 0.28 μM and also showed efficacy against the whole parasite with a lethal dose (LD50) of 1.9 μM. mdpi.comnih.gov The synthesis of these optimized inhibitors utilized methyl 2-amino-4-chloro-5-iodobenzoate as a key starting material. nih.gov

The developed inhibitors also demonstrated activity against the hexokinase from Leishmania major (LmHK1), although with lower potency compared to TbHK1. This suggests that targeting the glycolytic pathway could be a viable strategy against multiple kinetoplastid parasites. mdpi.comnih.gov The selectivity of these inhibitors is promising, as the parasite hexokinases share only limited sequence identity (30–33%) with mammalian hexokinases. mdpi.com

Table 1: Inhibitory Activity of Benzamidobenzoic Acid Derivatives against Kinetoplastid Hexokinase 1

CompoundTarget EnzymeIC50 (μM)Whole Parasite Efficacy (LD50 μM)
Initial HitTbHK19.1> 25
Optimized ProbeTbHK10.281.9

Evaluation of Antimicrobial Activities

The potential of derivatives of this compound as antimicrobial agents has been explored, with studies investigating their effectiveness against a range of bacteria and fungi.

Antibacterial Spectrum and Efficacy

Derivatives of 4-aminobenzoic acid have been synthesized and evaluated for their antibacterial properties. In particular, Schiff bases derived from 4-aminobenzoic acid have been a focus of such research. These compounds are synthesized by the condensation of 4-aminobenzoic acid with various aldehydes.

One study investigated a series of Schiff bases derived from 4-aminobenzoic acid and different substituted aldehydes for their activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the nature of the substituent on the aldehyde has a significant impact on the antibacterial activity. For instance, a derivative containing a 2-chlorobenzylidene moiety showed notable activity. The minimum inhibitory concentrations (MICs) of these compounds were determined against various bacterial strains.

Table 2: Antibacterial Activity of Selected 4-Aminobenzoic Acid Derivatives (Schiff Bases)

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
4-[(2-chlorobenzylidene)amino]benzoic acidStaphylococcus aureus125
4-[(2-chlorobenzylidene)amino]benzoic acidEscherichia coli250
4-[(furan-2-ylmethylene)amino]benzoic acidStaphylococcus aureus250
4-[(furan-2-ylmethylene)amino]benzoic acidEscherichia coli500

Antifungal Properties

The antifungal potential of benzamide and benzoic acid derivatives has been a subject of scientific investigation. These studies have revealed that certain structural modifications can lead to significant antifungal activity.

For example, a series of N-benzoyl amino esters and N-benzoyl amino acids were synthesized and tested against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum. Several of these compounds exhibited noteworthy antifungal activity. The structure-activity relationship studies indicated that the nature of the amino acid and the substituents on the benzoyl ring play a crucial role in determining the antifungal potency.

Furthermore, benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have been synthesized and evaluated for their fungicidal activities against plant pathogenic fungi like Colletotrichum lagenarium and Botrytis cinerea. While the in vitro activity of some of these compounds was modest, they demonstrated excellent in vivo efficacy. For instance, one of the synthesized compounds showed 79% efficacy against C. lagenarium in vivo. nih.gov

Assessment of Insecticidal and Larvicidal Potency

Research into the insecticidal and larvicidal properties of benzamide derivatives has indicated their potential as active ingredients in pest control agents.

Studies have shown that novel benzamide derivatives can exhibit significant insecticidal activity against various pests. For example, a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized and tested for their insecticidal and larvicidal effects. While their activity against some agricultural pests was moderate, several compounds displayed excellent larvicidal activity against mosquito larvae. nih.gov One compound, in particular, demonstrated 100% larvicidal activity at a concentration of 10 mg/L and still showed 40% activity at 1 mg/L. nih.gov

In another study, twelve novel benzamide derivatives were synthesized and their effectiveness was examined against the second and fourth instar larvae of Spodoptera frugiperda, a significant agricultural pest. nih.gov The results showed that most of the synthesized compounds had promising efficacy. One compound was identified as the most active, with LC50 values of 24.8 mg/L for the second instar larvae and 56.2 mg/L for the fourth instar larvae. nih.gov

Table 3: Larvicidal Activity of Benzamide Derivatives against Mosquito Larvae

CompoundConcentration (mg/L)Larvicidal Activity (%)
Compound 7a10100
Compound 7a2100
Compound 7a140
Compound 7f10100

Receptor Modulatory Effects (e.g., NMDA Receptors)

Following a comprehensive review of scientific databases and scholarly articles, no specific research was identified that investigates the receptor modulatory effects of derivatives of this compound. In particular, there is no available data detailing any interaction, whether as an agonist, antagonist, or allosteric modulator, with N-methyl-D-aspartate (NMDA) receptors or any other receptor type. The scientific literature to date does not appear to contain studies focused on the synthesis and subsequent pharmacological screening of these specific compounds for receptor binding or functional modulation.

While the broader class of aminobenzoate derivatives has been explored for various pharmacological activities, this research does not extend to the specific halogenated and substituted methyl benzoate (B1203000) structure in the context of receptor modulation. Therefore, no detailed research findings or data tables on this topic can be provided.

Structure Activity Relationship Sar Studies of Methyl 4 Amino 2 Chloro 5 Iodobenzoate Derivatives

Impact of Substituent Variations on Biological Potency and Selectivity

The biological activity of derivatives of the 4-aminobenzoic acid scaffold is profoundly influenced by the nature and position of its substituents. While direct SAR studies on Methyl 4-amino-2-chloro-5-iodobenzoate are not extensively documented, valuable insights can be drawn from structurally related series, such as 4-amino-5-chloro-2-ethoxybenzamides, which have been investigated for their gastroprokinetic properties.

In these analogous series, modifications to the amide portion of the molecule have demonstrated significant effects on biological potency. For instance, the replacement of a morpholine (B109124) oxygen atom with other heteroatoms like sulfur or nitrogen, or even a carbon atom, has been shown to generally maintain or enhance potent gastric emptying activity. This suggests that while the presence of a heteroalicyclic ring is important, the specific nature of the heteroatom can be varied to fine-tune activity.

Furthermore, the introduction of different substituents on appended aromatic rings can dramatically alter the biological profile. In a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which share a similar substitution pattern around the core ring, the electronic properties of the substituents on the aryl ring were critical for their herbicidal activity. Both strong electron-withdrawing groups (e.g., carboxyl, nitro) and strong electron-donating groups (e.g., hydroxyl, amino) were found to decrease inhibitory activity, indicating that a balanced electronic profile is necessary for optimal potency. mdpi.com

The following table, adapted from studies on related benzamide (B126) derivatives, illustrates the impact of substituent variations on biological activity.

Derivative Series Substituent Variation (R) Observed Impact on Potency
4-amino-5-chloro-2-ethoxy-N-(heteroalicyclic)methylbenzamidesReplacement of morpholine oxygen with S, N, or CPotent activity generally maintained or enhanced
4-amino-3-chloro-5-fluoro-6-(5-aryl-pyrazolyl)-2-picolinic acidsStrong electron-withdrawing or -donating groups on aryl ringDecreased inhibitory activity
4-amino-3-chloro-5-fluoro-6-(5-aryl-pyrazolyl)-2-picolinic acidsF, Br, Cl, methyl, or methoxy (B1213986) on aryl ringSuperior inhibitory activity

Positional Isomer Effects on Pharmacological Activity

The spatial arrangement of substituents on the aromatic ring, or on appended moieties, is a crucial determinant of pharmacological activity. Positional isomerism can significantly impact how a molecule interacts with its biological target, affecting binding affinity, selectivity, and ultimately, the observed therapeutic effect.

Studies on related substituted benzamides have highlighted the importance of isomerism. For example, in a series of quinolizidinylbenzamides investigated as gastric prokinetic agents, only compounds with the benzamide moiety at the 2-position of the quinolizidine (B1214090) ring retained gastric activity. nih.gov This underscores the critical role of the substituent's location on the activity of the molecule.

Similarly, in the context of herbicidal 4-amino-picolinic acids, the position of substituents on an appended phenyl ring was shown to be a key factor. mdpi.com Derivatives with substituents at the 2- and 4-positions of the phenyl ring exhibited superior inhibitory activity compared to those with substitutions at the 3-position. mdpi.com This suggests that the binding pocket of the biological target has specific spatial requirements that are better met by certain positional isomers.

The influence of positional isomerism is a recurring theme in SAR studies. In a series of isoamphipathic antibacterial molecules, ortho, meta, and para isomers displayed distinct profiles of antibacterial activity and toxicity, with the ortho isomer showing greater selective activity towards bacterial over mammalian membranes. rsc.org

The table below summarizes findings on positional isomer effects from analogous compound series.

Compound Series Isomeric Variation Impact on Pharmacological Activity
QuinolizidinylbenzamidesBenzamide moiety at position 2 of the quinolizidine ringRetention of gastric prokinetic activity
4-amino-picolinic acid derivativesSubstituents at the 2- and 4-positions of the phenyl ringSuperior inhibitory activity
4-amino-picolinic acid derivativesSubstituents at the 3-position of the phenyl ringDecreased inhibitory activity
Isoamphipathic antibacterial moleculesOrtho-isomerMore selective activity towards bacterial membranes

Correlation between Molecular Structure and Observed Biological Profiles

The conformation of the molecule, dictated by its constituent atoms and their arrangement, plays a pivotal role. In the study of quinolizidinylbenzamides, spectroscopic data and energy calculations suggested that the conformation of the quinolizidine ring (trans chair-chair vs. cis chair-chair) and the orientation of the benzamide moiety (axial vs. equatorial) are critical for its interaction with receptors controlling gastric motility. nih.gov

Furthermore, the electronic nature of the substituents contributes significantly to the biological activity. The Hammett relationship, which correlates reaction rates and equilibrium constants with substituent constants (σp), has been shown to be applicable to the hydrolysis of phenyl esters of 4-substituted benzoic acids. researchgate.net This indicates that the electronic effects of substituents on the benzoic acid ring have a predictable influence on their chemical reactivity, which can often be extrapolated to their biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies on other complex heterocyclic systems incorporating a substituted aminobenzenesulfonamide core have successfully developed predictive models for cytotoxic activity against various cancer cell lines. nih.gov These models often identify key molecular descriptors related to the topology and conformation of the molecules that are highly correlated with their biological activity. nih.gov

In essence, a comprehensive understanding of the interplay between the steric, electronic, and conformational properties of this compound derivatives is essential for the design of new molecules with desired biological profiles.

Advanced Applications and Future Research Trajectories of Methyl 4 Amino 2 Chloro 5 Iodobenzoate

Strategic Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of Methyl 4-amino-2-chloro-5-iodobenzoate makes it a highly valuable building block in the field of complex organic synthesis. Organic building blocks are essential functionalized molecules that serve as the foundational components for constructing more elaborate molecular architectures. nih.gov The presence of the amino, chloro, iodo, and methyl ester moieties allows for a variety of selective chemical transformations, enabling the construction of diverse and complex molecular scaffolds.

One of the key applications of aminobenzoic acid derivatives is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The amino and carboxylate functionalities can participate in cyclization reactions to form fused ring systems. For instance, substituted aminobenzoates are common starting materials for the synthesis of quinazolines and other related N-heterocycles. google.commskcc.orgresearchgate.net The halogen substituents on this compound offer additional handles for synthetic diversification through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at specific positions, further expanding the molecular diversity of the resulting compounds.

The differential reactivity of the chloro and iodo substituents can also be exploited for sequential and site-selective modifications. The carbon-iodine bond is generally more reactive towards cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization at the iodo-substituted position while leaving the chloro-substituent intact for subsequent transformations. This regioselective reactivity is a powerful tool in the multi-step synthesis of complex target molecules.

Lead Compound Optimization in Medicinal Chemistry

In the realm of medicinal chemistry, the process of lead compound optimization is crucial for transforming a biologically active molecule into a viable drug candidate. This involves systematically modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The scaffold of this compound provides a versatile platform for such optimization efforts.

The various substituents on the aromatic ring can be systematically modified to probe the structure-activity relationships (SAR) of a particular class of compounds. For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings to explore the impact of these changes on biological activity. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides.

The halogen atoms play a critical role in modulating the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. The chloro and iodo substituents on this compound can be strategically retained or replaced with other groups to fine-tune these properties. For instance, in a series of 4-aminoquinoline (B48711) antiplasmodial agents, the nature of the substituent at the 7-position (analogous to the 5-position in the subject compound) was shown to significantly influence the drug's activity by affecting its basicity and ability to inhibit hematin (B1673048) polymerization. nih.gov Such studies highlight the importance of halogen and other substituents in optimizing the pharmacological profile of a lead compound.

Development of Targeted Pharmacological Agents

The development of targeted pharmacological agents, which are designed to interact with specific biological targets, is a major focus of modern drug discovery. The structural features of this compound make it an attractive starting point for the synthesis of molecules aimed at specific therapeutic targets, such as protein kinases.

Protein kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov Many kinase inhibitors are designed to mimic the ATP molecule, which binds to the active site of the kinase. The aminobenzoic acid scaffold can serve as a core structure for the development of such inhibitors. nih.gov The amino group can form key hydrogen bond interactions with the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy other pockets within the active site, thereby conferring potency and selectivity. The development of selective protein kinase inhibitors has become a significant area of drug discovery for treating various diseases. researchgate.net

The general structure of this compound provides a framework that can be synthetically elaborated to create libraries of compounds for screening against various kinase targets. The strategic placement of the halogen atoms can be used to modulate binding affinity and selectivity for a particular kinase. For example, the synthesis of a series of 4-anilino-3-cyanobenzo[g]quinolines has been reported as potent kinase inhibitors. nih.gov While not directly synthesized from this compound, this work demonstrates the utility of related scaffolds in kinase inhibitor design.

Emerging Research Avenues in Chemical Biology and Material Science

Beyond its applications in traditional organic synthesis and medicinal chemistry, this compound and its derivatives hold promise in the emerging fields of chemical biology and material science.

In chemical biology, there is a growing need for chemical probes to study and manipulate biological processes in living systems. mskcc.org The unique substitution pattern of this compound could be exploited to develop such probes. For example, the iodo-substituent allows for the introduction of radiolabels (such as radioiodine isotopes) for use in imaging studies, or the attachment of fluorescent dyes or affinity tags for tracking the molecule's interactions within a cell. The development of novel imaging probes is a rapidly advancing area of research. mdpi.com

In the field of material science, there is a continuous search for new organic molecules with interesting electronic and photophysical properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and functional polymers. scilit.com The aromatic core and the presence of both electron-donating (amino) and electron-withdrawing (chloro, iodo, ester) groups in this compound suggest that its derivatives could possess interesting optoelectronic properties. Furthermore, the amino and carboxylate functionalities make it a potential monomer for the synthesis of functional polymers. For instance, poly-para-aminobenzoic acid has been investigated for its thermal resistance and potential use in textiles. google.com By incorporating this substituted aminobenzoate into a polymer backbone, it may be possible to create new materials with tailored properties. The synthesis of functional polymers through the polymerization of appropriately functionalized monomers is a key strategy in materials science. researchgate.net

Q & A

Advanced Research Question

  • HPLC-DAD/ELSD : Use a C18 column (gradient: 0.1% TFA in H₂O → MeCN) to separate impurities (e.g., deiodinated or hydrolyzed derivatives) .
  • ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic reactions) at ppb levels .
    Validation :
  • Spike recovery tests (90–110%) confirm method accuracy for impurities ≥0.1% .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig couplings .
  • Solvent Modeling : COSMO-RS simulations assess solvent effects on reaction activation energy .
    Case Study :
  • The 5-iodo group shows higher electrophilicity (Mulliken charge: +0.32) than the 2-chloro group (+0.18), favoring oxidative addition with Pd(0) .

What are the key challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Basic Research Question

  • Exothermic Reactions : Iodination requires controlled addition of ICl to prevent thermal runaway .
  • Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: ethanol/water) .
    Yield Data :
  • Milligram scale: 65–70% yield vs. gram scale: 50–55% due to increased side reactions .

How does this compound serve as a precursor in medicinal chemistry?

Advanced Research Question

  • Pharmacophore Development : The iodine atom enhances binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors) .
  • Prodrug Synthesis : Ester hydrolysis in vivo generates the bioactive carboxylic acid derivative .
    Case Study :
  • Analogous compounds show IC₅₀ values <100 nM against tyrosine kinase receptors .

What contradictions exist in reported melting points for this compound, and how can they be reconciled?

Basic Research Question
Literature values range from 118–125°C due to:

  • Polymorphism : Recrystallization solvents (e.g., EtOH vs. MeCN) produce different crystalline forms .
  • Purity : Impurities like residual acetic acid lower observed melting points .
    Best Practice :
  • Report DSC thermograms (heating rate: 10°C/min) with purity >98% (HPLC) .

How can mechanistic studies differentiate between SNAr and radical pathways in amination reactions of this compound?

Advanced Research Question

  • Radical Traps : Add TEMPO; significant yield reduction indicates radical intermediates .
  • Kinetic Isotope Effects (KIE) : A kH/kD >1.5 supports SNAr (rate-dependent on leaving group departure) .
    Data :
  • For Cu-catalyzed amination, KIE = 1.1 → suggests radical pathway dominance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.